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Compound of Interest

Compound Name: PF-06835919

Cat. No.: B610014 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme

responsible for the phosphorylation of fructose. Elevated fructose metabolism has been

implicated in the pathogenesis of various metabolic disorders, including non-alcoholic fatty liver

disease (NAFLD) and non-alcoholic steatohepatitis (NASH). By blocking the initial step in

fructose metabolism, PF-06835919 represents a promising therapeutic strategy to mitigate the

downstream metabolic consequences of excessive fructose consumption. This document

provides a comprehensive overview of the preclinical research findings for PF-06835919,

detailing its in vitro and in vivo pharmacology, pharmacokinetic profile, and mechanism of

action.

In Vitro Pharmacology
Enzyme Inhibition
PF-06835919 demonstrates potent inhibition of the two isoforms of human ketohexokinase,

KHK-C and KHK-A. The in vitro inhibitory activity is summarized in the table below.
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Isoform IC50 (nM)

KHK-C 8.4

KHK-A 66

Cellular Activity
In primary human hepatocytes, PF-06835919 effectively inhibits fructose metabolism. This

cellular activity underscores its potential to counteract the effects of fructose in a relevant

physiological system.

In Vivo Pharmacology
Preclinical studies in rodent models of diet-induced metabolic disease have demonstrated the

efficacy of PF-06835919 in reversing key pathological features of NAFLD and associated

metabolic dysregulation.

Sprague-Dawley Rat Model of Diet-Induced NAFLD
In a study utilizing Sprague-Dawley rats fed a diet mimicking the average American diet in

terms of macronutrient content (7.5% fructose), administration of PF-06835919 led to

significant improvements in multiple metabolic parameters.

Parameter Observation

Hepatic Steatosis Reversed fructose-induced hepatic steatosis.

Plasma Insulin
Prevented hyperinsulinemia resulting from

fructose consumption.

Plasma Triglycerides
Prevented hypertriglyceridemia associated with

fructose feeding.

Pharmacokinetics
Absorption and Distribution
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PF-06835919 exhibits active uptake into human hepatocytes, a process primarily mediated by

the organic anion transporter 2 (OAT2) and the organic anion transporting polypeptide 1B1

(OATP1B1). This active transport contributes to its enrichment in the liver, the target organ for

its therapeutic effect.

Transporter Contribution to Hepatic Uptake

Passive Uptake ~15%

OAT2 ~60%

OATP1B1 ~25%

Metabolism
PF-06835919 is metabolized through both oxidative and conjugative pathways. The primary

enzymes involved in its metabolism are Cytochrome P450 (CYP) and UDP-

glucuronosyltransferase (UGT) isoforms.

Metabolic Pathway Contributing Enzymes Percentage of Metabolism

Oxidative CYP3A, CYP2C8, CYP2C9 58%

Acyl Glucuronidation UGT2B7 42%

Excretion
The clearance of PF-06835919 is low in preclinical species, including rats, dogs, and monkeys,

with clearance values ranging from 0.4 to 1.3 mL/min/kg.

Mechanism of Action
PF-06835919 exerts its therapeutic effects by inhibiting KHK, thereby blocking the conversion

of fructose to fructose-1-phosphate. This inhibition leads to a reduction in the downstream

activation of de novo lipogenesis (DNL), a key pathway in the development of hepatic

steatosis. A critical mediator of this effect is the carbohydrate-responsive element-binding

protein (ChREBP), a transcription factor that regulates the expression of lipogenic genes.
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Caption: Inhibition of KHK by PF-06835919 blocks fructose metabolism and subsequent de

novo lipogenesis.

Experimental Protocols
In Vitro KHK Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-06835919
against human KHK isoforms.

Methodology:

Recombinant human KHK-A and KHK-C enzymes are used.

The assay is performed in a suitable buffer system containing ATP and fructose as

substrates.

The production of fructose-1-phosphate is coupled to the oxidation of NADH, which can be

monitored spectrophotometrically at 340 nm.

A range of PF-06835919 concentrations is incubated with the enzyme and substrates.

The rate of NADH consumption is measured, and the IC50 value is calculated by fitting the

data to a four-parameter logistic equation.

In Vivo Sprague-Dawley Rat Study
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Objective: To evaluate the efficacy of PF-06835919 in a diet-induced model of NAFLD.

Methodology:

Male Sprague-Dawley rats are fed a diet with a macronutrient composition representative of

the average American diet, containing 7.5% of calories from fructose, for a specified duration

to induce metabolic dysfunction.

A control group is fed a standard chow diet.

Following the induction period, rats are treated with PF-06835919 or vehicle control via oral

gavage for a defined treatment period.

At the end of the study, blood samples are collected for the analysis of plasma insulin and

triglycerides.

Liver tissue is harvested for histological analysis of hepatic steatosis and measurement of

liver triglyceride content.
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Caption: Workflow for the in vivo evaluation of PF-06835919 in a rat model of NAFLD.

SLC-Phenotyping in Human Hepatocytes
Objective: To determine the relative contribution of different solute carrier (SLC) transporters to

the hepatic uptake of PF-06835919.

Methodology:

Cryopreserved primary human hepatocytes are plated in collagen-coated plates.
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The uptake of radiolabeled PF-06835919 is measured in the presence and absence of a

panel of selective inhibitors for major hepatic uptake transporters (e.g., OATP1B1,

OATP1B3, OAT2, OCT1).

Hepatocytes are incubated with the inhibitor for a short pre-incubation period, followed by the

addition of radiolabeled PF-06835919 for a defined uptake period at 37°C.

The uptake is terminated by washing the cells with ice-cold buffer.

The intracellular concentration of PF-06835919 is quantified by liquid scintillation counting.

The contribution of each transporter is calculated based on the reduction in uptake in the

presence of the specific inhibitor.

CYP and UGT Metabolism Assay
Objective: To identify the specific CYP and UGT enzymes responsible for the metabolism of

PF-06835919.

Methodology:

PF-06835919 is incubated with human liver microsomes or recombinant human CYP and

UGT enzymes.

The incubation mixture contains necessary cofactors (NADPH for CYPs, UDPGA for UGTs).

The reaction is terminated after a specific time by the addition of a quenching solvent.

The formation of metabolites is monitored by liquid chromatography-mass spectrometry (LC-

MS).

To identify the specific enzymes involved, incubations are performed with a panel of selective

chemical inhibitors for different CYP and UGT isoforms or with individual recombinant

enzymes.

Conclusion
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The preclinical data for PF-06835919 strongly support its development as a therapeutic agent

for metabolic disorders driven by excess fructose consumption. Its potent and selective

inhibition of KHK, favorable pharmacokinetic profile with liver-targeted distribution, and

demonstrated efficacy in relevant animal models provide a solid foundation for its continued

clinical investigation. The well-defined mechanism of action, involving the modulation of the

ChREBP-mediated de novo lipogenesis pathway, further strengthens the rationale for its use in

conditions such as NAFLD and NASH.

To cite this document: BenchChem. [Preclinical Profile of PF-06835919: A First-in-Class
Ketohexokinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610014#pf-06835919-preclinical-research-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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